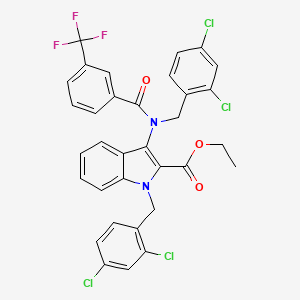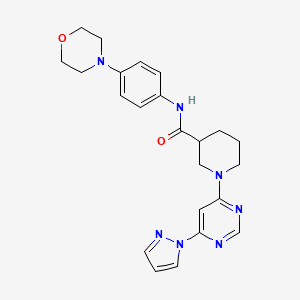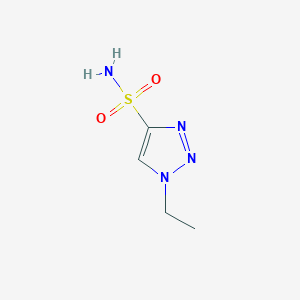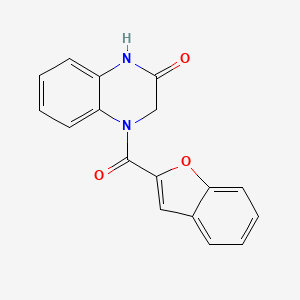![molecular formula C19H17ClN4O2S B2740724 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380081-85-4](/img/structure/B2740724.png)
6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2,4-dimethylthiazole, and azetidine derivatives. The key steps may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Cyclization of intermediates to form the pyridazinone core.
Functional Group Modifications: Introduction of specific functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores.
Thiazole Derivatives: Compounds containing thiazole rings.
Azetidine Derivatives: Compounds with azetidine structures.
Uniqueness
The uniqueness of 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-18(27-12(2)21-11)19(26)23-9-15(10-23)24-17(25)8-7-16(22-24)13-3-5-14(20)6-4-13/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYFBJFFLRFKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
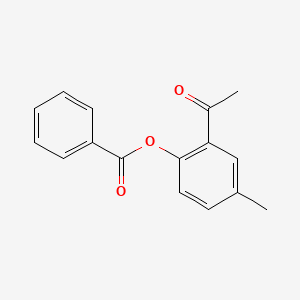
![3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2740643.png)
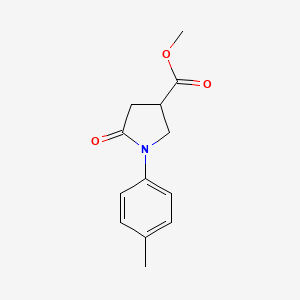
![3-[(furan-2-yl)methanesulfonyl]-1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidine](/img/structure/B2740645.png)
![3-(Furan-2-yl)-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2740646.png)
![Methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2740647.png)
![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide](/img/new.no-structure.jpg)
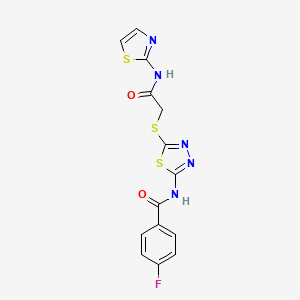
![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)
